Acid Stability Comparison: S-Fm vs. S-Trt Protection for On-Resin Peptide Modification
H-D-Cys(Fm)-OH, bearing an S-fluorenylmethyl (S-Fm) protecting group, exhibits stability under standard acidic cleavage conditions (TFA), contrasting sharply with the widely used Fmoc-Cys(Trt)-OH. The S-Trt group is completely labile to TFA, whereas the S-Fm group resists cleavage, enabling acid-stable, on-resin orthogonal deprotection workflows [1].
| Evidence Dimension | Acid lability (TFA stability) |
|---|---|
| Target Compound Data | Resistant to TFA cleavage [1] |
| Comparator Or Baseline | S-Trityl (S-Trt): Labile to TFA, removed during global cleavage |
| Quantified Difference | Qualitative orthogonal stability differential: S-Fm survives TFA; S-Trt is completely cleaved. |
| Conditions | Fmoc/tBu SPPS strategy, standard TFA cleavage cocktails. |
Why This Matters
This orthogonal stability allows H-D-Cys(Fm)-OH to be incorporated as an acid-stable, protected cysteine during fragment condensation, unlike Fmoc-Cys(Trt)-OH which would be prematurely deprotected.
- [1] NCBI PMC. Table 6. Overview of commonly used cysteine and selenocysteine protecting groups, their stability and standard cleavage conditions. 2021. View Source
